![molecular formula C58H76Br2N2O4 B13349860 11,22-dibromo-7,18-di(heptadecan-9-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone](/img/structure/B13349860.png)
11,22-dibromo-7,18-di(heptadecan-9-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
11,22-Dibromo-7,18-di(heptadecan-9-yl)-7,18-diazaheptacyclo[146222,503,1204,9013,23020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone is a complex organic compound characterized by its unique heptacyclic structure and multiple bromine and heptadecanyl substituents
准备方法
The synthesis of 11,22-dibromo-7,18-di(heptadecan-9-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone involves multiple steps, including the formation of the heptacyclic core and the introduction of bromine and heptadecanyl groups. The synthetic route typically starts with the construction of the core structure through a series of cyclization reactions. Bromination is then carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atoms. The heptadecanyl groups are introduced through alkylation reactions using appropriate alkyl halides.
化学反应分析
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Addition: The compound can participate in addition reactions with electrophiles or nucleophiles, leading to the formation of new derivatives.
科学研究应用
11,22-Dibromo-7,18-di(heptadecan-9-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone has several scientific research applications:
Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its unique electronic properties.
Materials Science: The compound is explored for its potential in creating advanced materials with specific mechanical and thermal properties.
Biological Studies: Its interactions with biological molecules are studied to understand its potential as a therapeutic agent or a biochemical probe.
Industrial Applications: It is investigated for use in coatings, adhesives, and other industrial products due to its stability and reactivity.
作用机制
The mechanism of action of 11,22-dibromo-7,18-di(heptadecan-9-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone involves its interaction with specific molecular targets. The bromine atoms and the heptadecanyl groups play a crucial role in its binding affinity and reactivity. The compound can interact with enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact pathways and molecular targets depend on the specific application and context of its use.
相似化合物的比较
Compared to other similar compounds, 11,22-dibromo-7,18-di(heptadecan-9-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone stands out due to its unique heptacyclic structure and the presence of multiple bromine and heptadecanyl groups. Similar compounds include:
2,7-Dibromo-9-(heptadecan-9-yl)-9H-carbazole: This compound shares the heptadecanyl and bromine substituents but has a different core structure.
1,11-Dibromoundecane: This compound has a simpler structure with two bromine atoms on an undecane chain.
These comparisons highlight the distinct features and potential advantages of this compound in various applications.
属性
分子式 |
C58H76Br2N2O4 |
|---|---|
分子量 |
1025.0 g/mol |
IUPAC 名称 |
11,22-dibromo-7,18-di(heptadecan-9-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone |
InChI |
InChI=1S/C58H76Br2N2O4/c1-5-9-13-17-21-25-29-39(30-26-22-18-14-10-6-2)61-55(63)43-35-33-41-52-48(60)38-46-50-44(36-34-42(54(50)52)51-47(59)37-45(57(61)65)49(43)53(41)51)56(64)62(58(46)66)40(31-27-23-19-15-11-7-3)32-28-24-20-16-12-8-4/h33-40H,5-32H2,1-4H3 |
InChI 键 |
ORAMIGZMOPREIU-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCC(CCCCCCCC)N1C(=O)C2=C3C(=CC(=C4C3=C(C=C2)C5=C(C=C6C7=C(C=CC4=C57)C(=O)N(C6=O)C(CCCCCCCC)CCCCCCCC)Br)Br)C1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


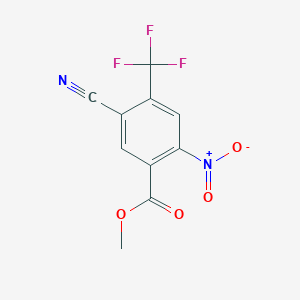
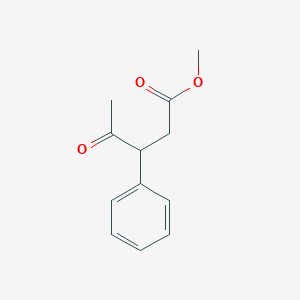
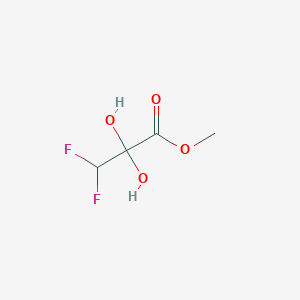



![2'-Amino-[1,1'-biphenyl]-4-carboxamide](/img/structure/B13349812.png)
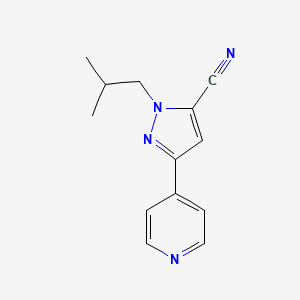
![1-(Diphenylmethyl)-4-[2-(methylsulfanyl)pyridine-3-carbonyl]piperazine](/img/structure/B13349820.png)
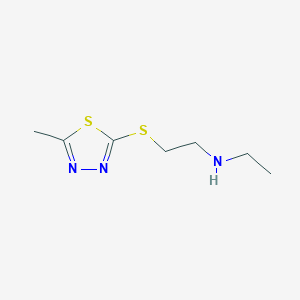
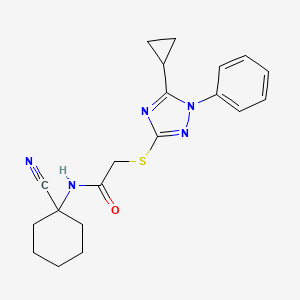
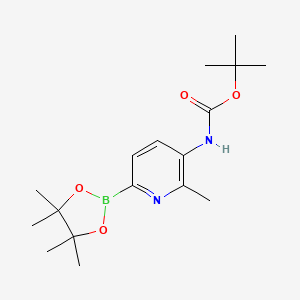
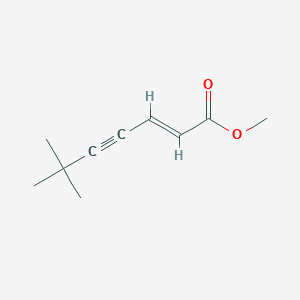
![2-Amino-1-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-one](/img/structure/B13349866.png)
